1,2-Naphthalenedicarboxylic acid
Overview
Description
1,2-Naphthalenedicarboxylic acid: is an aromatic dicarboxylic acid with the molecular formula C12H8O4. It consists of a naphthalene ring substituted with two carboxylic acid groups at the 1 and 2 positions. This compound is of significant interest due to its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Naphthalenedicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of naphthalene derivatives. For example, naphthalene can be oxidized using potassium permanganate or nitric acid to yield this compound . Another method involves the carbonylation of halogen-substituted naphthalenes in the presence of transition metal catalysts such as cobalt, rhodium, palladium, molybdenum, or nickel .
Industrial Production Methods
In industrial settings, this compound is often produced by the oxidation of naphthalene with molecular oxygen in the presence of a catalyst. This process typically involves high temperatures and pressures to achieve efficient conversion. The use of iron catalysts has been reported to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Naphthalenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene tetracarboxylic acid.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, or molecular oxygen in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine or chlorine).
Major Products Formed
Oxidation: Naphthalene tetracarboxylic acid.
Reduction: 1,2-Naphthalenedimethanol.
Substitution: Nitro- or halogen-substituted naphthalenedicarboxylic acids.
Scientific Research Applications
1,2-Naphthalenedicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,2-naphthalenedicarboxylic acid depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its carboxylate groups. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability . In biological systems, the compound may interact with enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
1,2-Naphthalenedicarboxylic acid can be compared with other naphthalenedicarboxylic acids, such as 2,3-naphthalenedicarboxylic acid and 2,6-naphthalenedicarboxylic acid . While all these compounds share a naphthalene core with two carboxylic acid groups, their positional isomerism leads to differences in their chemical reactivity and applications. For example, 2,6-naphthalenedicarboxylic acid is commonly used in the production of polyesters and metal-organic frameworks, whereas this compound is more frequently employed in organic synthesis and coordination chemistry .
List of Similar Compounds
- 2,3-Naphthalenedicarboxylic acid
- 2,6-Naphthalenedicarboxylic acid
- 1,4-Naphthalenedicarboxylic acid
Properties
IUPAC Name |
naphthalene-1,2-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTZHLUVELPASH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174992 | |
Record name | 1,2-Naphthalenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2088-87-1 | |
Record name | 1,2-Naphthalenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2088-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Naphthalenedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-NAPHTHALENEDICARBOXYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Naphthalenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-NAPHTHALENEDICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLE6Y9HED5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.